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Compound of Interest

Compound Name: Ustusol C

Cat. No.: B593548 Get Quote

Initial searches for spectroscopic data (NMR and MS) and experimental protocols for a

compound identified as "Ustusol C" have not yielded specific results. This suggests that

"Ustusol C" may be a novel or very recently identified compound, potentially not yet widely

documented in public spectroscopic databases. It is also possible that the compound is more

commonly known under a different chemical name.

This guide will, therefore, provide a general framework and representative data for the

spectroscopic analysis of fungal secondary metabolites, which is the likely class of compounds

for a substance with the name "Ustusol," often associated with the fungus Aspergillus ustus.

Researchers and drug development professionals can use this document as a template for the

characterization of similar natural products.

Mass Spectrometry (MS) of Fungal Metabolites
Mass spectrometry is a critical tool for determining the molecular weight and elemental

composition of natural products. High-resolution mass spectrometry (HRMS) is particularly

valuable for elucidating the molecular formula.

Experimental Protocol: High-Resolution Electrospray
Ionization Mass Spectrometry (HR-ESI-MS)
A typical protocol for obtaining HR-ESI-MS data for a purified fungal metabolite is as follows:
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Sample Preparation: A dilute solution of the purified compound (approximately 1 mg/mL) is

prepared in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an

organic solvent.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or

Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

Ionization: The sample solution is introduced into the ESI source at a constant flow rate (e.g.,

5-10 µL/min). A high voltage is applied to the ESI needle to generate charged droplets,

leading to the formation of gas-phase ions of the analyte. Data is typically acquired in both

positive and negative ion modes to observe [M+H]⁺, [M+Na]⁺, and [M-H]⁻ ions.

Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio

(m/z). The instrument is calibrated using a standard of known masses to ensure high mass

accuracy.

Data Processing: The resulting mass spectrum is analyzed to determine the m/z of the

molecular ion. The high-resolution data allows for the calculation of the elemental

composition, which is crucial for determining the molecular formula.

Data Presentation: Representative MS Data
The following table represents hypothetical HR-ESI-MS data for a compound with a molecular

formula of C₂₀H₂₄O₆, which is a plausible formula for a fungal secondary metabolite.

Ion Calculated m/z Observed m/z
Mass Accuracy
(ppm)

[M+H]⁺ 377.1646 377.1642 -1.06

[M+Na]⁺ 399.1465 399.1461 -1.00

[M-H]⁻ 375.1499 375.1495 -1.07

Nuclear Magnetic Resonance (NMR) Spectroscopy
of Fungal Metabolites
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NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule, which is essential for structure elucidation. ¹H NMR provides information about the

chemical environment and connectivity of protons, while ¹³C NMR reveals the types of carbon

atoms present.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Sample Preparation: A sufficient amount of the purified compound (typically 1-10 mg for ¹H

NMR and 5-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆,

MeOD-d₄) in a 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully

dissolved and to avoid overlapping solvent signals with analyte resonances.

Instrumentation: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is used to

acquire the spectra.

¹H NMR Acquisition: A standard one-dimensional proton experiment is performed. Key

parameters include the spectral width, number of scans, and relaxation delay.

Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

¹³C NMR Acquisition: A one-dimensional carbon experiment with proton decoupling is

performed to obtain a spectrum with singlets for each unique carbon. A larger number of

scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

The deuterated solvent signals are used for referencing the chemical shifts.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased,

and baseline corrected to obtain the final NMR spectrum. The chemical shifts (δ) are

reported in parts per million (ppm).

Data Presentation: Representative NMR Data
The following tables present hypothetical ¹H and ¹³C NMR data for a compound with a plausible

fungal metabolite substructure.

Table 2: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Assignment

7.25 d 1H 8.5 Aromatic CH

6.90 d 1H 8.5 Aromatic CH

5.40 t 1H 7.0 Olefinic CH

4.10 q 2H 7.1 OCH₂

3.85 s 3H - OCH₃

2.30 m 2H - CH₂

1.25 t 3H 7.1 CH₃

Table 3: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

170.5 C=O (Ester)

158.0 Aromatic C-O

145.0 Aromatic C

130.2 Olefinic CH

125.5 Aromatic CH

115.8 Aromatic CH

61.0 OCH₂

55.4 OCH₃

30.1 CH₂

14.2 CH₃

Visualization of Experimental Workflow
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The general workflow for the isolation and spectroscopic characterization of a fungal secondary

metabolite is depicted below.
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Fig. 1: General workflow for the isolation and characterization of a fungal secondary metabolite.

In the absence of specific data for "Ustusol C," this guide provides a robust framework for the

spectroscopic analysis of similar fungal natural products. Researchers are encouraged to use

these protocols and data presentation formats as a reference in their own investigations.

Should data for "Ustusol C" become publicly available, this document can be updated

accordingly.

To cite this document: BenchChem. [Spectroscopic Data for Ustusol C: A Technical
Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b593548#spectroscopic-data-of-ustusol-c-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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